molecular formula C10H11N3 B1296507 4-(3-methyl-1H-pyrazol-1-yl)aniline CAS No. 53006-55-6

4-(3-methyl-1H-pyrazol-1-yl)aniline

Cat. No. B1296507
CAS RN: 53006-55-6
M. Wt: 173.21 g/mol
InChI Key: GNUWZNUHWMLDSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(3-methyl-1H-pyrazol-1-yl)aniline” is a chemical compound with the molecular formula C10H11N3 . It is part of the pyrazole family, which is a class of compounds that are particularly useful in organic synthesis .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “4-(3-methyl-1H-pyrazol-1-yl)aniline”, has been a subject of interest in medicinal chemistry . A series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have been designed and synthesized .


Molecular Structure Analysis

The molecular structure of “4-(3-methyl-1H-pyrazol-1-yl)aniline” can be analyzed using various spectroscopic methods. For instance, 1H-NMR and 13C-NMR spectroscopic analysis can provide detailed information about the structure .


Chemical Reactions Analysis

The chemical reactivity of “4-(3-methyl-1H-pyrazol-1-yl)aniline” can be studied through various reactions. For instance, it has been found that the reaction of 1-phenyl-3-methyl-1H-pyrazol-5 (4H)-one with various substituted aromatic aldehydes has been performed in the frame of the synthesis of anticancer drug-loaded nanofibrous scaffolds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-methyl-1H-pyrazol-1-yl)aniline” can be determined using various methods. For instance, its molecular weight is 173.22 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 4-(3-Methyl-1H-Pyrazol-1-yl)aniline is involved in domino reactions where it undergoes a formal cleavage, forming substituted pyrazole and aniline derivatives. This reaction depends on the electrophilicity of the α-carbon atom of the CH acids involved (Erkin & Ramsh, 2014).

Application in Fluorescence Probes and Antimicrobial Activity

  • Pyrazol-4-yl- and 2H-chromene-based substituted anilines, including derivatives of 4-(3-Methyl-1H-Pyrazol-1-yl)aniline, have been developed as potential fluorescence probes in biological imaging. Some derivatives also show significant antibacterial and antifungal activity (Banoji et al., 2022).

Corrosion Inhibition

  • This compound is also used in studies for corrosion inhibition. Specifically, its derivatives have shown inhibitory activity against the corrosion of mild steel in hydrochloric acid. Theoretical calculations, including Density Functional Theory (DFT), are used to understand the stability, reactivity, and adsorption properties of these inhibitors (Chadli et al., 2020).

Photophysics and Electroluminescence

  • 4-(3-Methyl-1H-Pyrazol-1-yl)aniline derivatives have been used in the synthesis of luminescent tetradentate bis-cyclometalated platinum complexes. These complexes demonstrate potential applications in organic light-emitting diodes (OLEDs), exhibiting diverse emissive properties at ambient temperature (Vezzu et al., 2010).

Antiviral Evaluation

  • N-((3-Phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines, structurally related to 4-(3-Methyl-1H-Pyrazol-1-yl)aniline, have been evaluated for their antiviral activity against RNA and DNA viruses of public health significance (Desideri et al., 2019).

Catalytic Applications

  • The compound has been involved in the development of recyclable hydroamination catalysts. Rh(I) complexes bearing N,N and N,P ligands anchored on glassy carbon electrodes have been studied for their catalytic activity, with implications in sustainable chemistry (Tregubov et al., 2013).

Future Directions

The future directions in the research of “4-(3-methyl-1H-pyrazol-1-yl)aniline” and its derivatives could involve further exploration of their pharmacological properties. For instance, novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles .

properties

IUPAC Name

4-(3-methylpyrazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-8-6-7-13(12-8)10-4-2-9(11)3-5-10/h2-7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUWZNUHWMLDSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30325511
Record name 4-(3-methyl-1H-pyrazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30325511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-methyl-1H-pyrazol-1-yl)aniline

CAS RN

53006-55-6
Record name 53006-55-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509397
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(3-methyl-1H-pyrazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30325511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-methyl-1H-pyrazol-1-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-methyl-1H-pyrazol-1-yl)aniline
Reactant of Route 2
Reactant of Route 2
4-(3-methyl-1H-pyrazol-1-yl)aniline
Reactant of Route 3
Reactant of Route 3
4-(3-methyl-1H-pyrazol-1-yl)aniline
Reactant of Route 4
Reactant of Route 4
4-(3-methyl-1H-pyrazol-1-yl)aniline
Reactant of Route 5
Reactant of Route 5
4-(3-methyl-1H-pyrazol-1-yl)aniline
Reactant of Route 6
4-(3-methyl-1H-pyrazol-1-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.